4-methoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
Overview
Description
4-methoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with methoxy, nitro, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline. This intermediate is then subjected to a coupling reaction with 2-(piperidin-1-yl)phenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 4-methoxy-3-amino-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperidinyl group may enhance the compound’s binding affinity to specific targets, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitrobenzenamine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)piperidin-1-yl)benzamide
Uniqueness
4-methoxy-3-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, differentiates it from other similar compounds and may enhance its potential as a bioactive molecule.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-28-18-10-9-14(13-17(18)24(26)27)19(25)22-20(29)21-15-7-3-4-8-16(15)23-11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,21,22,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUJRGGRVRZGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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